![molecular formula C16H18IN B14294012 1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide CAS No. 119052-44-7](/img/structure/B14294012.png)
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and properties. It is a pyridinium salt with a vinyl group attached to the pyridine ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide typically involves the reaction of 4-methylphenylacetylene with 1-ethylpyridinium iodide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The vinyl group allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The vinyl group allows it to participate in various chemical reactions, influencing its activity and effects. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-4-phenylpyridinium iodide: Similar structure but lacks the vinyl group.
1-Methyl-4-[2-(4-nitrophenyl)ethenyl]pyridin-1-ium iodide: Similar structure with a nitro group instead of a methyl group.
1-Ethyl-4-[2-(4-ethylphenyl)ethenyl]pyridin-1-ium iodide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide is unique due to its specific combination of an ethyl group, a vinyl group, and a methyl-substituted phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications and studies .
Eigenschaften
CAS-Nummer |
119052-44-7 |
|---|---|
Molekularformel |
C16H18IN |
Molekulargewicht |
351.22 g/mol |
IUPAC-Name |
1-ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C16H18N.HI/c1-3-17-12-10-16(11-13-17)9-8-15-6-4-14(2)5-7-15;/h4-13H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JRNJLGODZOZQPB-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



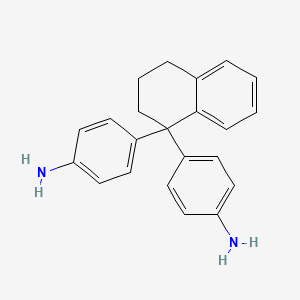
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)




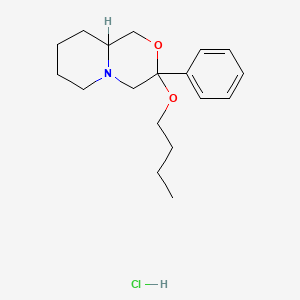
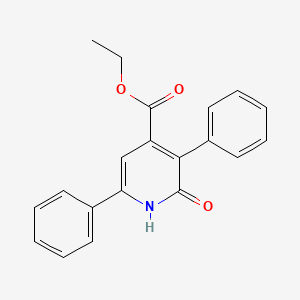
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
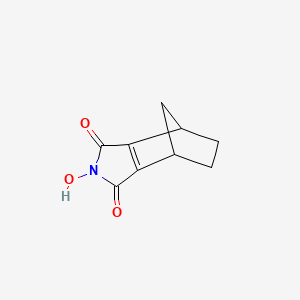

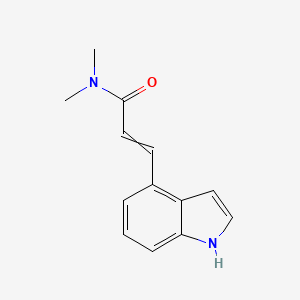
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)
